molecular formula C7H9ClN2O2 B2906354 4-(2-Chloroacetyl)morpholine-2-carbonitrile CAS No. 1509502-29-7

4-(2-Chloroacetyl)morpholine-2-carbonitrile

Cat. No.: B2906354
CAS No.: 1509502-29-7
M. Wt: 188.61
InChI Key: VQOYAMBJBFIJPD-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)morpholine-2-carbonitrile is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of morpholine, a heterocyclic amine, and contains both a chloroacetyl and a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)morpholine-2-carbonitrile typically involves the reaction of morpholine with chloroacetyl chloride and subsequent treatment with a cyanide source. The general synthetic route can be summarized as follows:

    Reaction of Morpholine with Chloroacetyl Chloride: Morpholine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(2-Chloroacetyl)morpholine.

    Introduction of the Carbonitrile Group: The intermediate 4-(2-Chloroacetyl)morpholine is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)morpholine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) can be used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of the carbonitrile group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted morpholine derivatives.

    Hydrolysis: Carboxylic acids or amides.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

4-(2-Chloroacetyl)morpholine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)morpholine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, while the carbonitrile group can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloroacetyl)morpholine: Lacks the carbonitrile group but shares the chloroacetyl functional group.

    Morpholine-2-carbonitrile: Contains the carbonitrile group but lacks the chloroacetyl group.

    2-Chloro-1-morpholinoethanone: Another derivative of morpholine with similar structural features.

Uniqueness

4-(2-Chloroacetyl)morpholine-2-carbonitrile is unique due to the presence of both chloroacetyl and carbonitrile functional groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

4-(2-chloroacetyl)morpholine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-3-7(11)10-1-2-12-6(4-9)5-10/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOYAMBJBFIJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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